molecular formula C23H17N3O3S B2359862 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide CAS No. 710286-49-0

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B2359862
CAS No.: 710286-49-0
M. Wt: 415.47
InChI Key: HHBPQIGADCDQSP-UHFFFAOYSA-N
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Description

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-20(14-30-23-22(29)25-18-12-6-7-13-19(18)26-23)24-17-11-5-4-10-16(17)21(28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBPQIGADCDQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive quinoxaline core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(piperazin-2-yl)quinoxaline
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline

Uniqueness

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

The compound 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide (often abbreviated as HQSA) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of HQSA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

HQSA features a complex structure characterized by a quinoxaline moiety, a sulfanyl group, and an acetamide functional group. The molecular formula is C18H16N2O2SC_{18}H_{16N_{2}O_{2}S}, with a molecular weight of approximately 328.39 g/mol. The compound's structure suggests potential interactions with various biological targets, particularly in the context of inflammatory and cancer-related pathways.

PropertyValue
Molecular FormulaC18H16N2O2S
Molecular Weight328.39 g/mol
LogP (octanol-water)Not available
SolubilityNot extensively studied

Antiinflammatory Properties

Recent studies indicate that HQSA exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that HQSA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This inhibition is crucial for conditions like rheumatoid arthritis, where inflammation plays a central role.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW264.7 macrophages showed that treatment with HQSA at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in TNF-α levels (p < 0.01) compared to untreated controls. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses.

Anticancer Activity

HQSA has also been investigated for its anticancer properties. Preliminary data suggest that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

The anticancer effects are thought to be mediated through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates. In a study involving MCF-7 breast cancer cells, HQSA treatment resulted in a significant increase in caspase-3 activity (p < 0.05), indicating enhanced apoptotic signaling.

Antimicrobial Activity

Moreover, HQSA has shown promising antimicrobial properties against several bacterial strains. A disc diffusion assay revealed that HQSA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens.

Table 2: Summary of Biological Activities of HQSA

Activity TypeFindingsReference
Anti-inflammatoryInhibits TNF-α and IL-1β production
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli

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